molecular formula C24H22N4O3S B2508428 5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322291-02-0

5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2508428
CAS RN: 1322291-02-0
M. Wt: 446.53
InChI Key: JXNRXIJTYYVMHS-FMIVXFBMSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .


Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms. Substituents on the ring can greatly influence the properties of the compound .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents on the pyrimidine ring. Factors such as polarity, solubility, and reactivity can be influenced by these substituents .

Scientific Research Applications

Chemoselective Protecting Group for Amino Groups

The 2-methoxyphenyl isocyanate moiety within the compound serves as a chemoselective protecting group for amino groups. Organic amines are typically protected through carbamate bond-mediated cappings. However, the stability of the urea linkage formed by this isocyanate under acidic, alkaline, and aqueous conditions provides an advantage. Researchers have employed it for protection/deprotection of amino groups, allowing for the regeneration of free amines after a convenient deprotection step .

Electrocatalysis: Oxygen Reduction Reaction (ORR) Catalyst

The compound’s unique structure makes it a potential candidate for electrocatalysis. When supported on mesoporous carbon nitride, it exhibits remarkable selectivity for the two-electron oxygen reduction to hydrogen peroxide (H₂O₂). High faradaic efficiency and excellent durability have been observed in both acidic and alkaline media .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrimidine derivatives are used in pharmaceuticals and can have various mechanisms of action .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. Some pyrimidine derivatives can be harmful or toxic, so appropriate safety precautions should be taken when handling them .

Future Directions

Future research could focus on exploring the properties and potential applications of this compound. This could include investigating its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

7-(2-methoxyphenyl)-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-27-21-19(23(29)28(2)24(27)30)22(32-15-9-12-16-10-5-4-6-11-16)26-20(25-21)17-13-7-8-14-18(17)31-3/h4-14H,15H2,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXIJTYYVMHS-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=CC4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SC/C=C/C4=CC=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

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